4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-bromoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c14-9-2-4-10(5-3-9)16-12(18)8-11(13(19)20)15-6-1-7-17/h2-5,11,15,17H,1,6-8H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUGRZRYHQKJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.
Coupling Reaction: The 4-bromoaniline is then coupled with a suitable carboxylic acid derivative, such as succinic anhydride, under acidic conditions to form the intermediate product.
Hydroxypropylation: The intermediate product is then reacted with 3-chloropropanol in the presence of a base, such as sodium hydroxide, to introduce the hydroxypropyl group.
Final Product Formation: The final step involves the hydrolysis of the intermediate product to yield 4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include ammonia, primary amines, and thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl group.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of bromophenyl compounds with biological systems.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen Influence: The bromophenyl group in the target compound and analogs (e.g., Compound 14) enhances molecular weight and lipophilicity compared to chloro/fluoro analogs (e.g., ). Bromine's larger atomic radius may also increase steric hindrance, affecting binding interactions in biological systems.
- Amino Group Variations: The 3-hydroxypropylamino group in the target compound likely improves water solubility compared to hydrophobic substituents like thiophen-2-ylmethyl () or dual bromophenyl groups (Compound 14, ). Thiophene-containing analogs () introduce sulfur, which may enhance π-stacking interactions or redox activity.
- Thermal Stability: Higher melting points in analogs with rigid heterocycles (e.g., Compound 17: 206°C ) suggest that fused-ring systems improve thermal stability compared to linear butanoic acid derivatives.
Biological Activity
4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 4-bromophenylamine with 3-hydroxypropylamine and subsequent modifications to obtain the oxobutanoic acid structure. Characterization techniques such as NMR, FTIR, and X-ray crystallography are typically employed to confirm the structure and purity of the compound.
Antimicrobial Properties
Research indicates that derivatives of 4-oxobutanoic acids exhibit significant antimicrobial activity. For instance, studies have reported that metal complexes derived from similar ligands show strong inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of bromine in the phenyl ring enhances this activity by increasing lipophilicity, which facilitates membrane penetration.
Antioxidant Activity
The antioxidant potential of 4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has been evaluated through various assays. Notably, metal complexes formed with zinc and antimony have demonstrated remarkable antioxidant properties, suggesting that the compound may scavenge free radicals effectively . This activity is crucial for preventing oxidative stress-related diseases.
Enzyme Inhibition
The compound has shown promise as an inhibitor of critical enzymes such as carbonic anhydrase and alkaline phosphatase. Inhibition studies indicated that certain metal complexes derived from this ligand exhibit higher inhibitory effects compared to the free ligand . This property may be explored for therapeutic applications in conditions where these enzymes play a pivotal role.
Study 1: Antimicrobial Efficacy
A study conducted on various metal complexes of 4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid revealed that complexes with Zn(II) and Sb(III) showed significant antimicrobial activity against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing that these complexes could potentially serve as alternatives to conventional antibiotics .
| Complex | MIC (µg/mL) | Target Organism |
|---|---|---|
| Zn(II) Complex | 15 | E. coli |
| Sb(III) Complex | 10 | S. aureus |
Study 2: Antioxidant Activity Assessment
In vitro assays for antioxidant activity demonstrated that the zinc complex exhibited a higher DPPH radical scavenging activity than the free ligand, indicating enhanced efficacy due to metal coordination .
| Compound | DPPH Scavenging (%) |
|---|---|
| Free Ligand | 35 |
| Zn(II) Complex | 78 |
| Sb(III) Complex | 72 |
The biological activities of 4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can be attributed to:
- Metal Coordination : The ability to form stable metal complexes enhances its biological efficacy.
- Hydrogen Bonding : The presence of hydroxyl groups facilitates hydrogen bonding interactions with biological targets.
- Lipophilicity : The bromine substitution increases lipophilicity, aiding in cellular uptake.
Q & A
Q. What synthetic methodologies are optimal for preparing 4-((4-bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid?
The compound is synthesized via a multi-step approach involving:
- Step 1 : Reacting 3-methylidenedihydrofuran-2,5-dione (a cyclic anhydride) with 4-bromoaniline in acetone to form the primary amide intermediate (yield ~87%) .
- Step 2 : Introducing the 3-hydroxypropylamino group via nucleophilic substitution or reductive amination, using solvents like DMF or methanol under controlled temperatures (40–60°C).
- Purification : Crystallization from methanol or ethanol ensures high purity (>95%), validated by HPLC or TLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- X-ray crystallography : Resolves bond lengths (e.g., N–C=O at 1.346–1.359 Å) and dihedral angles (e.g., 24.8°–77.1° between phenyl and oxoamine groups) .
- Spectroscopy :
- NMR : Distinct signals for the bromophenyl (δ 7.4–7.6 ppm), hydroxypropyl (δ 3.4–3.7 ppm), and carboxylic acid (δ 12–13 ppm) protons.
- IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N–H/O–H vibrations) .
Q. What preliminary biological assays are recommended for this compound?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at concentrations of 1–100 µM .
- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases, employing fluorometric or colorimetric assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed structural data?
- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., N–C=O) with crystallographic data (e.g., 1.359 Å vs. 1.346 Å in two asymmetric units) .
- Molecular dynamics simulations : Assess flexibility of the hydroxypropyl chain and its impact on hydrogen bonding (e.g., O–H⋯O interactions observed in crystal packing) .
Q. What strategies address contradictions in reported biological activities across studies?
- Assay standardization : Use consistent cell lines (e.g., ATCC-validated) and controls (e.g., doxorubicin for cytotoxicity).
- Purity validation : Ensure >95% purity via HPLC and mass spectrometry to exclude confounding effects from impurities .
- Dose-response curves : Replicate studies across multiple concentrations (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ trends .
Q. How is the structure-activity relationship (SAR) explored for this compound?
- Modular substitutions : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess effects on bioactivity .
- Side-chain modifications : Compare 3-hydroxypropyl with shorter (2-hydroxyethyl) or branched (2-hydroxyisopropyl) chains to optimize solubility and target binding .
Q. What advanced techniques characterize intermolecular interactions in solid-state forms?
- Single-crystal XRD : Identifies hydrogen-bonding motifs (e.g., R₂²(8) dimeric carboxylic acid interactions) and π-π stacking distances (~3.5–4.0 Å) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, correlating decomposition events (e.g., loss of hydroxypropyl group at ~200°C) with structural features .
Methodological Considerations
Q. How are reaction conditions optimized for scalability?
- Solvent selection : Use acetone or methanol for high solubility and ease of crystallization.
- Catalyst screening : Test bases like triethylamine or DMAP to accelerate amide bond formation .
- Scale-up protocols : Maintain stoichiometric ratios (1:1 for anhydride:amine) and slow cooling rates (1°C/min) to prevent impurity formation .
Q. What analytical workflows validate purity and stability under storage?
- Stability testing : Store at –20°C under argon; monitor degradation via LC-MS over 6–12 months.
- Forced degradation : Expose to heat (60°C), light (UV), and humidity (75% RH) to identify labile groups (e.g., hydrolysis of the amide bond) .
Q. How are molecular interactions with biological targets quantified?
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ/kₐ) to receptors like G-protein-coupled receptors (GPCRs).
- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-enzyme binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
